(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol
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Overview
Description
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol is a complex organic compound with the molecular formula C27H41N3O. It contains 41 hydrogen atoms, 27 carbon atoms, 3 nitrogen atoms, and 1 oxygen atom . This compound is part of the ajmalan family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of (17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include:
Formation of the Ajmalan Core: This step involves constructing the core structure of the ajmalan molecule through a series of cyclization reactions.
Introduction of the Piperidinoethyl Group: The piperidinoethyl group is introduced through a substitution reaction, where a suitable leaving group is replaced by the piperidinoethyl moiety.
Final Functionalization:
Industrial production methods would likely involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidinoethyl group can be substituted with other functional groups using suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in pharmacological studies, particularly for its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol can be compared with other similar compounds in the ajmalan family, such as (2α,17R)-Ajmalan-17-ol . While these compounds share a common core structure, their unique functional groups and stereochemistry confer different biological activities and chemical properties. This uniqueness makes this compound a valuable compound for research and development.
Properties
CAS No. |
58893-14-4 |
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Molecular Formula |
C27H41N3O |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
14-butan-2-yl-3-methyl-16-(2-piperidin-1-ylethyl)-3,16-diazapentacyclo[10.3.1.110,13.02,10.04,9]heptadeca-4,6,8-trien-17-ol |
InChI |
InChI=1S/C27H41N3O/c1-4-18(2)19-16-22-25-27(20-10-6-7-11-21(20)28(25)3)17-23(24(19)26(27)31)30(22)15-14-29-12-8-5-9-13-29/h6-7,10-11,18-19,22-26,31H,4-5,8-9,12-17H2,1-3H3 |
InChI Key |
SUELAGWTBYZFJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CC2C3C4(CC(C1C4O)N2CCN5CCCCC5)C6=CC=CC=C6N3C |
Origin of Product |
United States |
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